(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H20ClN3O3S2 and its molecular weight is 498.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Screening
Antimicrobial and Pharmacological Activities : Patel et al. (2009) synthesized bioactive molecules related to benzothiazoles, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research provides insights into the potential pharmacological uses of benzothiazole derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Analgesic Activity : Saad et al. (2011) explored the synthesis of pyrazoles and triazoles bearing a quinazoline moiety and their analgesic activity. This highlights the potential of such compounds in pain management (Saad, Osman, & Moustafa, 2011).
Diuretic and Antihypertensive Agents : Rahman et al. (2014) focused on quinazoline derivatives for their diuretic and antihypertensive properties, comparing them with standard drugs (Rahman et al., 2014).
Anticancer Applications
Pro-apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized derivatives of indapamide, demonstrating significant proapoptotic activity on melanoma cell lines. This research contributes to the development of new anticancer agents (Yılmaz et al., 2015).
Cytotoxicity and Psychotropic Activity : Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-alkanamides and evaluated their cytotoxic, anti-inflammatory, and psychotropic effects, demonstrating potential in cancer therapy (Zablotskaya et al., 2013).
PI3K Inhibitors and Anticancer Agents : Shao et al. (2014) proposed benzamides as novel PI3K inhibitors and anticancer agents, highlighting the role of these compounds in inhibiting cancer cell proliferation (Shao et al., 2014).
Antipsychotic Agents
- Potential Antipsychotic Activity : Norman et al. (1996) explored heterocyclic analogues of benzamides as potential antipsychotic agents. This research contributes to understanding the therapeutic potential of these compounds in treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c1-27-21-11-8-19(25)14-22(21)32-24(27)26-23(29)17-6-9-20(10-7-17)33(30,31)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUHSCUCHOWHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.